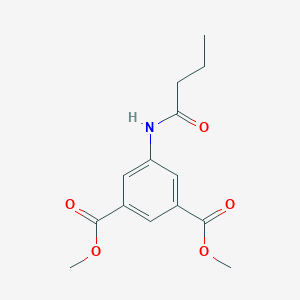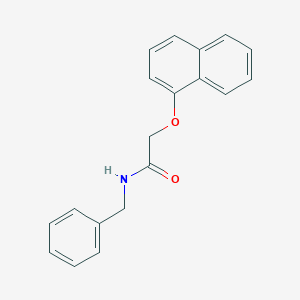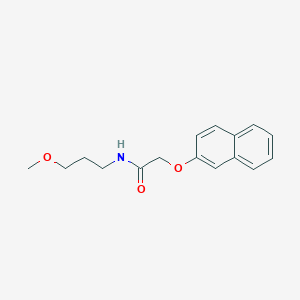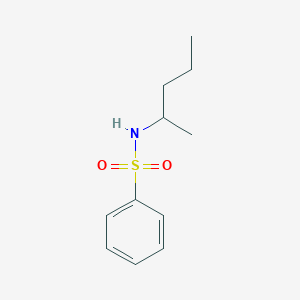![molecular formula C15H11ClN2O2S B484710 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one CAS No. 724708-97-8](/img/structure/B484710.png)
2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one, commonly known as CBT, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of CBT is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and viral replication. For example, CBT has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, CBT has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Furthermore, CBT has been shown to inhibit the activity of RNA-dependent RNA polymerase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
CBT has been shown to have various biochemical and physiological effects. In cancer cells, CBT has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. Additionally, CBT has been shown to inhibit the migration and invasion of cancer cells. Inflammation is associated with various diseases, including cancer, and CBT has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, CBT has been shown to inhibit the replication of various viruses, including dengue virus, hepatitis C virus, and Zika virus.
Avantages Et Limitations Des Expériences En Laboratoire
CBT has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, CBT has been shown to have low toxicity in vitro and in vivo. However, CBT has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to use in certain experiments. Additionally, CBT has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of CBT. One potential direction is the development of more efficient synthesis methods for CBT. Additionally, further studies are needed to fully understand the mechanism of action of CBT and its potential as an anticancer, anti-inflammatory, and antiviral agent. Furthermore, studies are needed to determine the optimal dosage and administration of CBT in vivo. Finally, the development of CBT derivatives with improved solubility and bioavailability could lead to more effective treatments for various diseases.
Conclusion:
In conclusion, CBT is a chemical compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. CBT has potential as an anticancer, anti-inflammatory, and antiviral agent, but further studies are needed to fully understand its potential and limitations. The development of CBT derivatives with improved solubility and bioavailability could lead to more effective treatments for various diseases.
Méthodes De Synthèse
CBT can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 2-amino-4,6-dimethylpyridine in the presence of a base, such as sodium carbonate. Another method involves the reaction of 4-chlorobenzoyl isothiocyanate with 2-amino-4,6-dimethylpyridine in the presence of a base, such as triethylamine. These methods yield CBT as a yellow solid with a melting point of approximately 205-206°C.
Applications De Recherche Scientifique
CBT has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, CBT has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, CBT has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of various viruses.
Propriétés
IUPAC Name |
2-(4-chlorobenzoyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-8-7-9(2)17-13-12(8)15(20)18(21-13)14(19)10-3-5-11(16)6-4-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUKZYHCJAXOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(S2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B484642.png)

![N-(methylcarbamoyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B484673.png)


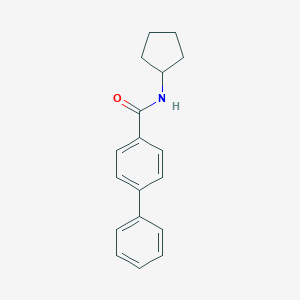

![Methyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B484804.png)
